![molecular formula C14H17N3O B7469202 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Wirkmechanismus
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile inhibits PARP, an enzyme that plays a key role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been shown to selectively target cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
In addition to its role in cancer treatment, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in other diseases. It has been shown to have anti-inflammatory effects and may have a role in the treatment of autoimmune diseases. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research. One area of interest is the development of combination therapies that target multiple DNA repair pathways. Another area of interest is the investigation of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in combination with immunotherapy, which may enhance the immune response to cancer cells. Additionally, there is ongoing research into the use of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a promising small molecule inhibitor that has shown potential in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research, which may lead to new treatments for cancer and other diseases.
Synthesemethoden
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with piperazine and acetic anhydride. The resulting intermediate is then reduced with palladium on carbon and hydrogen gas to yield 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair pathways in cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway.
Eigenschaften
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(18)17-8-6-16(7-9-17)11-14-4-2-13(10-15)3-5-14/h2-5H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFMIHZAICIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.